molecular formula C44H55N3O13 B14061944 Velpatasvir N-3

Velpatasvir N-3

Cat. No.: B14061944
M. Wt: 833.9 g/mol
InChI Key: VIUSEVDFPVOBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Velpatasvir N-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups with other substituents .

Biological Activity

Velpatasvir N-3, a potent NS5A inhibitor, is primarily utilized in the treatment of Hepatitis C Virus (HCV) infections. It is often combined with sofosbuvir, a nucleotide analog that inhibits HCV replication. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Velpatasvir functions by inhibiting the NS5A protein, which is crucial for the HCV lifecycle. This protein plays a significant role in viral replication and assembly. By blocking NS5A, Velpatasvir effectively reduces viral load and promotes sustained virologic response (SVR) in patients with various HCV genotypes.

Pharmacokinetics

Velpatasvir exhibits the following pharmacokinetic properties:

  • Absorption : Peak plasma concentrations are achieved approximately 3 hours post-administration.
  • Protein Binding : Over 99.5% of Velpatasvir binds to plasma proteins.
  • Metabolism : It is metabolized predominantly in the liver via CYP2B6, CYP2C8, and CYP3A4 enzymes.
  • Half-life : The elimination half-life is approximately 15 hours.
  • Excretion : About 94% is excreted in feces and only 0.4% in urine .

Clinical Efficacy

Velpatasvir has demonstrated high efficacy across multiple clinical trials. Below is a summary of key studies:

StudyPopulationTreatment DurationSVR RateNotes
ASTRAL-1Genotype 112 weeks99%High efficacy in treatment-naïve patients
ASTRAL-2Genotype 212 weeks99%Superior to sofosbuvir + ribavirin
ASTRAL-3Genotype 312 weeks95%Significant improvement over sofosbuvir + ribavirin
Real-world study (Taiwan)Advanced fibrosis/cirrhosis12 weeks92.8%Effectiveness in real-world settings

Case Studies

  • Case Study: Treatment of Genotype 3 with Cirrhosis
    • Patient Profile : A 55-year-old male with decompensated cirrhosis and HCV genotype 3.
    • Treatment : Sofosbuvir/Velpatasvir for 12 weeks.
    • Outcome : Achieved SVR12 with undetectable HCV RNA at follow-up .
  • Case Study: DAA Treatment Failure
    • Patient Profile : A cohort of DAA-experienced patients (n=746).
    • Treatment : Re-treatment with Voxilaprevir/Velpatasvir/Sofosbuvir.
    • Outcome : Overall SVR rate of 95%, highlighting Velpatasvir's role in salvage therapy .

Safety Profile

The safety profile of Velpatasvir is generally favorable:

  • Common adverse effects include fatigue, headache, nausea, and insomnia.
  • Serious adverse events are rare and similar to placebo groups .
  • Drug interactions can occur with medications that affect CYP enzymes or P-glycoprotein transporters, necessitating careful management in polypharmacy situations .

Properties

Molecular Formula

C44H55N3O13

Molecular Weight

833.9 g/mol

IUPAC Name

1-O-tert-butyl 2-O-[2-[9-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carbonyl]oxy-8-oxo-5,9,10,11-tetrahydronaphtho[2,3-c]isochromen-3-yl]-2-oxoethyl] 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C44H55N3O13/c1-23(2)37(45-42(53)56-8)39(50)47-24(3)9-13-32(47)41(52)59-35-14-11-26-17-31-29-12-10-27(16-28(29)21-57-36(31)18-30(26)38(35)49)34(48)22-58-40(51)33-15-25(20-55-7)19-46(33)43(54)60-44(4,5)6/h10,12,16-18,23-25,32-33,35,37H,9,11,13-15,19-22H2,1-8H3,(H,45,53)

InChI Key

VIUSEVDFPVOBFC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C(=O)OC2CCC3=CC4=C(C=C3C2=O)OCC5=C4C=CC(=C5)C(=O)COC(=O)C6CC(CN6C(=O)OC(C)(C)C)COC

Origin of Product

United States

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